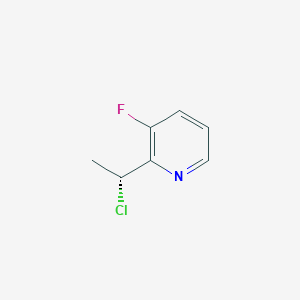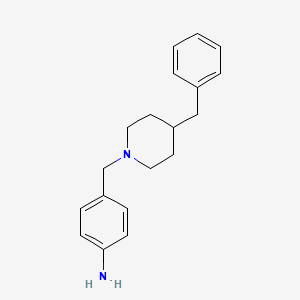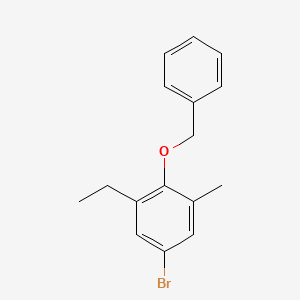
2-Methyl-4-(2-morpholinoethoxy)benzoic acid
Vue d'ensemble
Description
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-hydroxybenzoic acid and morpholine.
Etherification: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid is etherified with 2-chloroethylmorpholine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-Methyl-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoic acid moiety may also play a role in binding to target proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(2-piperidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-pyrrolidin-4-yl-ethoxy)-benzoic acid
- 2-Methyl-4-(2-piperazin-4-yl-ethoxy)-benzoic acid
Uniqueness
2-Methyl-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
2-methyl-4-(2-morpholin-4-ylethoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-11-10-12(2-3-13(11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17) |
Clé InChI |
AWWGZWCSHZJLJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCN2CCOCC2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)

